REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+].[Na+].C(=O)(O)[O-].[Na+].[Br:12][C:13]1[CH:14]=[C:15]([S:20](Cl)(=[O:22])=[O:21])[CH:16]=[N:17][C:18]=1[Cl:19].Cl[CH2:25]C(O)=O.[OH-].[Na+]>O>[Br:12][C:13]1[C:18]([Cl:19])=[N:17][CH:16]=[C:15]([S:20]([CH3:25])(=[O:22])=[O:21])[CH:14]=1 |f:0.1.2,3.4,7.8|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1Cl)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
After being stirred at 15° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at room temperature overnight under a nitrogen atmosphere, the mixture was heated to 40° C.
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (gradient elution with 15-20% ethyl acetate in petroleum ether)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)S(=O)(=O)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.65 mmol | |
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |